3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
CAS No.:
Cat. No.: VC18197841
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
| Standard InChI | InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2 |
| Standard InChI Key | JPMUCWISGGSCAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CCCN |
Introduction
Overview
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound characterized by a pyridine ring, a 1,2,4-oxadiazole moiety, and a propan-1-amine side chain. Its molecular formula is , with a molecular weight of 204.23 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features, which enable diverse chemical reactivity and biological interactions .
Structural and Molecular Properties
Molecular Architecture
The compound consists of three key components:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions and hydrogen bonding capabilities.
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and electronic effects.
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Propan-1-amine Chain: A three-carbon alkyl chain terminating in a primary amine group, enhancing solubility and enabling further functionalization.
Key Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
| Molecular Formula | |
| Molecular Weight | 204.23 g/mol |
| SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CCCN |
| logP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The oxadiazole ring’s planarity allows conjugation with the pyridine system, stabilizing the molecule and influencing its electronic properties .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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Oxadiazole Ring Formation: Cyclization of a hydrazide precursor with a nitrile derivative under basic conditions. For example, reacting pyridine-2-carbohydrazide with 3-cyanopropan-1-amine in ethanol at 80°C yields the oxadiazole core .
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Side-Chain Functionalization: The propan-1-amine group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials .
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (typically 65–75%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) improve selectivity, while solvents like acetonitrile optimize solubility .
Chemical Reactivity and Applications
Reactivity Profile
The compound undergoes three primary reactions:
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Oxidation: The amine group oxidizes to nitroso derivatives using or .
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Reduction: Lithium aluminum hydride () reduces the oxadiazole ring to form diamines.
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Substitution: Electrophilic substitution on the pyridine ring (e.g., bromination) introduces halogens for further coupling reactions .
Kinase Inhibition
Derivatives with pyridine-oxadiazole scaffolds inhibit glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases. For instance, the analog OCM-33 showed 35% yield and >95% purity in preclinical assays.
Neuropharmacology
5-Amino-1,3,4-oxadiazole derivatives act as GPR88 agonists (EC = 59 nM in cAMP assays), implicating potential applications in striatal disorders .
Comparative Analysis with Analogues
Structural Analogues and Activity
The pyridine-oxadiazole core in 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine balances lipophilicity (logP = 1.8) and metabolic stability (>70% remaining after 60 min in liver S9 fractions) .
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